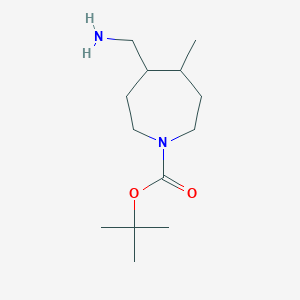

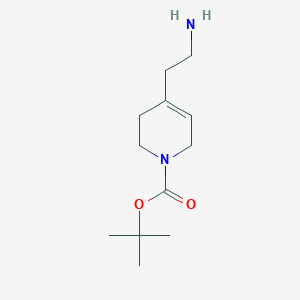

tert-Butyl 4-(aminomethyl)-5-methylazepane-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 4-(aminomethyl)-5-methylazepane-1-carboxylate (TBMAC) is an important organic compound that has a wide range of applications in the field of scientific research. It is a versatile compound that can be used in a variety of ways, including synthesis, biochemical and physiological studies, and lab experiments. TBMAC has recently become a popular choice for researchers due to its high reactivity, stability, and relatively low cost.

Applications De Recherche Scientifique

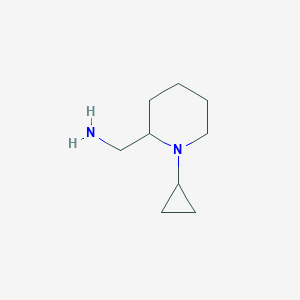

Synthesis Techniques and Intermediates :

- tert-Butyl 4-(aminomethyl)-5-methylazepane-1-carboxylate and its derivatives have been synthesized through various methods, demonstrating their utility as intermediates. For instance, the practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate for the Rho–kinase inhibitor K-115, was established for multikilogram production. The synthesis involved intramolecular Fukuyama–Mitsunobu cyclization of a N-nosyl diamino alcohol starting from commercially available (S)- or (R)-2-aminopropan-1-ol (Gomi et al., 2012).

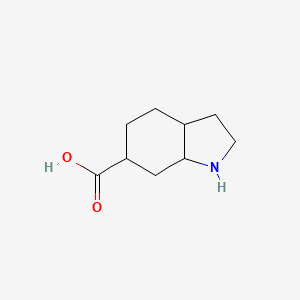

Molecular Structure and Crystallography :

- The compound tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, another derivative, was synthesized as a cyclic amino acid ester and characterized through various methods, including single crystal X-ray diffraction analysis. It has a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring, and its crystal structure exhibits a monoclinic space group (Moriguchi et al., 2014).

Chemical Modifications and Reactions :

- The reactivity of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, an important intermediate for synthesizing biologically active benziimidazole compounds, has been explored. The compound underwent a simple low-cost amination process, showcasing its potential for chemical modifications and applications in synthesizing biologically significant molecules (Liu Ya-hu, 2010).

- Halomethyl derivatives of 3- and 4-(dialkoxyphosphorylmethyl)-5-tert-butylfuran-2-carboxylic acid were synthesized and underwent various reactions with nucleophilic agents, demonstrating the versatility and reactivity of tert-butyl derivatives in chemical syntheses (Pevzner, L. M., 2003).

Pharmaceutical and Biological Relevance :

- Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is a notable intermediate in synthesizing biologically active compounds such as omisertinib (AZD9291). Its synthesis from commercially available materials and the establishment of a rapid synthetic method indicate its importance in pharmaceutical research and production (Zhao et al., 2017).

Mécanisme D'action

Propriétés

IUPAC Name |

tert-butyl 4-(aminomethyl)-5-methylazepane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-10-5-7-15(8-6-11(10)9-14)12(16)17-13(2,3)4/h10-11H,5-9,14H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMUPBYYAOYIPQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CCC1CN)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(aminomethyl)-5-methylazepane-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1380388.png)

![4-Bromo-2-chloro-1-cyclopropyl-1H-benzo[d]imidazole](/img/structure/B1380394.png)

![6-Bromo-3-chloroimidazo[1,2-a]pyrazine](/img/structure/B1380397.png)

![7-Bromo-1-methylimidazo[1,5-a]pyridine](/img/structure/B1380406.png)